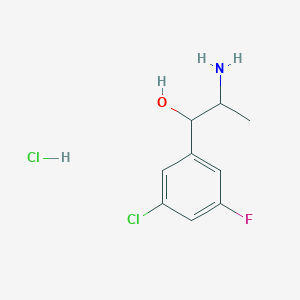

2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

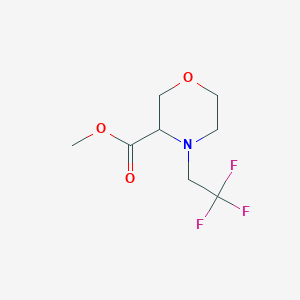

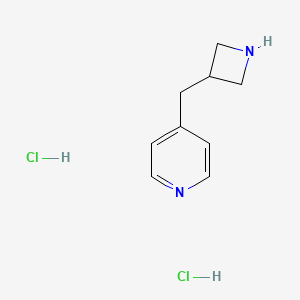

“2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FNO . It is a derivative of amphetamine, which is a group of potent stimulant drugs .

Molecular Structure Analysis

The molecular structure of this compound consists of a two-carbon chain (propan-1-ol) with an amino group (NH2) attached to one carbon and a phenyl ring (C6H4) attached to the other. The phenyl ring is further substituted with a chlorine atom and a fluorine atom .Aplicaciones Científicas De Investigación

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) synthesized a series of compounds similar to 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, demonstrating significant cardioselectivity and high affinity for beta-1-adrenoceptors.

Antimalarial Activity

Werbel et al. (1986) explored compounds structurally related to 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride. Their study, found here, showed potent antimalarial activity against resistant strains of Plasmodium berghei in mice.

Cerebral Vasodilation

Kadokawa et al. (1975) investigated 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, a compound with a similar structure, finding it to be a potent cerebral vasodilator. More information can be found in their study, available here.

Anticancer Activity

Liu Ying-xiang (2007) synthesized a compound structurally akin to 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, showing promise in anticancer activity. Detailed findings are in their publication, found here.

Antimicrobial Activity

Nagamani et al. (2018) synthesized novel compounds related to the chemical of interest, showing significant antimicrobial activity. The study is detailed here.

Pharmacokinetic Studies

Grumann et al. (2019) conducted a study on 3-Fluorophenmetrazine, a derivative of phenmetrazine. This study, while not directly about 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride, provides insights into the pharmacokinetics of similar compounds. More information can be found here.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is the TNFα trimer . This trimer plays a crucial role in the immune system’s inflammatory response, and its dysregulation can lead to various pathological conditions.

Mode of Action

2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride interacts with the TNFα trimer, causing it to distort upon binding . This distortion leads to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .

Biochemical Pathways

The compound’s interaction with the TNFα trimer affects the TNFα signaling pathway . This pathway plays a significant role in the regulation of immune cells and inflammatory responses. The distortion of the TNFα trimer can lead to aberrant signaling, potentially affecting downstream effects such as cell survival, proliferation, differentiation, and death .

Pharmacokinetics

The compound’s activity in a tnf-induced il-6 mouse model suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride’s action are primarily related to its impact on the TNFα signaling pathway . By distorting the TNFα trimer, the compound can disrupt normal signaling processes, potentially leading to altered immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride. For instance, storage conditions can affect the compound’s stability . Additionally, the compound’s efficacy may be influenced by factors such as the physiological environment and the presence of other biochemical substances.

Propiedades

IUPAC Name |

2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO.ClH/c1-5(12)9(13)6-2-7(10)4-8(11)3-6;/h2-5,9,13H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVNIHXAMLUMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)Cl)F)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)

![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)